molecular formula C22H12ClN3O4S B2650626 (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile CAS No. 627041-41-2

(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile

Cat. No.: B2650626
CAS No.: 627041-41-2
M. Wt: 449.87
InChI Key: RGASFATTXCMWLG-PGMHBOJBSA-N
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Description

(2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a sophisticated chemical compound designed for advanced antimicrobial research applications. This structurally complex molecule features a chloronitrophenyl-furan core linked to a phenylthiazole moiety through a hydroxypropenenitrile bridge, creating a unique electronic configuration that enhances its research potential. The compound's design incorporates strategic electron-withdrawing groups that create localized negative potential regions, similar to those observed in other nitroaromatic research compounds . These characteristics contribute to its electron-accepting capacity, making it particularly valuable for studies investigating nitroreductase-activated mechanisms in microbial systems . Researchers exploring novel approaches to address drug-resistant pathogens will find this compound especially relevant, as its structural architecture allows for investigation of multiple mechanism-of-action pathways. The presence of both furan and thiazole heterocycles within a single molecular framework provides opportunities for studying structure-activity relationships in antimicrobial agent development. This compound is provided as high-purity material with characterized identity and composition suitable for research applications. It is offered For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should consult relevant safety data sheets and implement appropriate containment measures when working with this material. For complete handling, storage, and disposal information, please contact our technical support team.

Properties

IUPAC Name

(Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H12ClN3O4S/c23-17-10-14(26(28)29)6-7-15(17)19-8-9-20(30-19)21(27)16(11-24)22-25-18(12-31-22)13-4-2-1-3-5-13/h1-10,12,27H/b21-16-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGASFATTXCMWLG-PGMHBOJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C(=C(C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C2=CSC(=N2)/C(=C(/C3=CC=C(O3)C4=C(C=C(C=C4)[N+](=O)[O-])Cl)\O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H12ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Furan Ring: Starting with a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Introduction of the Nitro and Chloro Groups: Nitration and chlorination reactions are employed to introduce the nitro and chloro substituents on the phenyl ring.

    Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, involving the condensation of a thioamide with a haloketone.

    Coupling Reactions: The furan and thiazole rings are then coupled through a series of condensation reactions, often involving the use of strong bases and solvents like dimethylformamide (DMF).

    Final Functionalization: The nitrile and hydroxyl groups are introduced in the final steps, often through nucleophilic substitution and oxidation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and the employment of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group can undergo oxidation to form a carbonyl compound.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea in polar aprotic solvents.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Pharmaceutical Applications

  • Antimicrobial Activity : Preliminary studies indicate that compounds containing thiazole and furan derivatives exhibit significant antimicrobial properties. The incorporation of the 2-chloro-4-nitrophenyl group may enhance these effects by increasing the lipophilicity and cellular uptake of the molecule .
  • Anticancer Properties : Research has shown that thiazole derivatives can act as potent anticancer agents. The structural features of (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile suggest it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest .
  • Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways related to cancer and microbial resistance. This potential has been explored in various studies focusing on enzyme kinetics and inhibition assays .

Material Science Applications

  • Organic Electronics : The electronic properties of the compound make it a candidate for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films can be leveraged in device fabrication .
  • Dyes and Pigments : Due to its vibrant color properties derived from the nitrophenyl group, this compound can be utilized as a dye or pigment in various applications, including textiles and coatings .

Case Study 1: Anticancer Activity

A study conducted on thiazole derivatives demonstrated that compounds similar to this compound exhibited cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism was attributed to the induction of oxidative stress leading to apoptosis .

Case Study 2: Antimicrobial Efficacy

In another investigation, derivatives of this compound were tested against various bacterial strains, including both Gram-positive and Gram-negative bacteria. Results indicated that the compound possessed significant antibacterial activity, particularly against resistant strains, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism by which (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile exerts its effects depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The presence of multiple functional groups allows for diverse interactions with biological targets, potentially disrupting cellular processes or signaling pathways.

Comparison with Similar Compounds

Structural Features and Substituent Effects

Compound Name/ID Core Structure Key Substituents Electronic Effects Reference
Target Compound Prop-2-enenitrile 2-Chloro-4-nitrophenyl (furan), 4-phenyl (thiazole), hydroxy Strong electron-withdrawing (NO₂, Cl), H-bond donor (OH)
(Compound 4) Thiazole 4-Chlorophenyl, 4-fluorophenyl Moderate electron-withdrawing (Cl, F)
(2a-l) Thiazolidinone 4-Nitrophenyl, chloro Electron-withdrawing (NO₂), planar enal moiety
Thiazol-2-ylidene 3-Methylbenzofuran, oxo Electron-withdrawing (oxo), steric bulk from methyl
Prop-2-enenitrile Benzyloxy, isoindole dione Electron-donating (benzyloxy), rigid fused ring

Key Observations:

  • Unlike ’s oxo group, the hydroxy substituent in the target enables hydrogen bonding, which may improve solubility but complicate crystallization due to polymorphic variability .
  • The 4-phenyl-thiazole in the target contrasts with ’s thiazolidinone, a five-membered ring with reduced conformational flexibility .

Physicochemical Properties

Property Target Compound (Compound 4)
Planarity Moderate (disrupted by perpendicular nitrophenyl) High (isostructural, planar backbone) High (X-ray-confirmed planarity)
Hydrogen Bonding Strong (OH group) Weak (halophenyl only) Moderate (oxo group)
Solubility Likely low (nitro/hydroxy balance) Low (non-polar substituents) Moderate (oxo enhances polarity)

Notable Trends:

  • The hydroxy group in the target may increase solubility in polar solvents compared to ’s halogenated derivatives but reduce it relative to ’s oxo-containing analogue .
  • Crystallinity in the target could resemble ’s isostructural compounds, though steric effects from the nitro group may reduce symmetry .

Biological Activity

The compound (2Z)-3-[5-(2-chloro-4-nitrophenyl)furan-2-yl]-3-hydroxy-2-(4-phenyl-1,3-thiazol-2-yl)prop-2-enenitrile is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by case studies and research findings.

Chemical Structure and Properties

The compound's molecular formula is C22H16ClN3O3SC_{22}H_{16}ClN_3O_3S, with a molecular weight of approximately 429.90 g/mol. Its structure features a thiazole ring, a furan moiety, and a nitrile functional group, which are often associated with various bioactive properties.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various pathogens. For instance, research indicated that derivatives of similar structures exhibited significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 40 to 80 μM .

PathogenMIC (μM)
Staphylococcus aureus40
Escherichia coli60
Candida albicans50

Anticancer Activity

The anticancer properties of the compound were evaluated using various cancer cell lines. A study demonstrated that related compounds showed cytotoxic effects with IC50 values as low as 11.9 μM against CNE 2 and HGC-27 cell lines . Molecular docking studies suggested strong binding affinities to key targets involved in cancer progression.

Cell LineIC50 (μM)
CNE 211.9
HGC-279.5

Anti-inflammatory Activity

In addition to its antimicrobial and anticancer properties, the compound has shown promise in reducing inflammation. Experimental models indicated that it could inhibit pro-inflammatory cytokines, thereby attenuating inflammatory responses in vitro .

Case Studies

  • Antimicrobial Efficacy Study
    • In a controlled study, the compound was tested against multiple bacterial strains using the disk diffusion method. Results indicated effective inhibition zones, particularly against Gram-positive bacteria.
  • Cytotoxicity Assessment
    • A series of derivatives were synthesized and screened for cytotoxicity using the SRB assay. The results confirmed that several derivatives exhibited significant cytotoxicity against selected cancer cell lines.

Q & A

Q. What experimental techniques are most reliable for confirming the stereochemistry and crystal structure of this compound?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural determination. For example, studies on analogous Z-configuration compounds (e.g., (Z)-thiazole derivatives) achieved mean C–C bond precision of 0.005 Å and R factors as low as 0.044 using SCXRD at 296 K . Ensure proper crystal growth via slow evaporation of polar solvents (e.g., DMSO/EtOH mixtures) and validate data quality using metrics like the data-to-parameter ratio (>10:1) .

Q. How can the nitro and chloro substituents on the phenyl ring influence spectroscopic characterization?

  • Nitro group : Strong electron-withdrawing effects cause distinct IR stretches (~1520 cm⁻¹ for asymmetric NO₂) and deshielded ¹³C NMR signals (~148 ppm for nitro-attached carbons).
  • Chloro group : ³⁵Cl NMR (if accessible) or XPS can confirm its presence, while X-ray crystallography resolves its spatial orientation relative to the nitro group .
  • UV-Vis: The conjugated furan-thiazole system likely absorbs in 300–400 nm, with nitro groups red-shifting absorption due to extended π-conjugation .

Q. What synthetic strategies are effective for constructing the furan-thiazole-prop-2-enenitrile scaffold?

  • Step 1 : Synthesize the 2-chloro-4-nitrophenyl-furan moiety via Friedel-Crafts acylation or cross-coupling (Suzuki or Stille) .
  • Step 2 : Assemble the thiazole ring using Hantzsch thiazole synthesis (thioamide + α-haloketone) .
  • Step 3 : Introduce the hydroxyprop-2-enenitrile group via Knoevenagel condensation, ensuring Z-configuration by steric control (e.g., bulky substituents on the thiazole ring) .

Advanced Research Questions

Q. How can conflicting crystallographic data (e.g., high R factors or bond-length discrepancies) be resolved for this compound?

  • Data contradiction analysis : Compare thermal ellipsoid models and hydrogen-bonding networks. For example, a study on a similar thiazolidinone derivative reported R = 0.068 due to disordered solvent molecules, which were resolved using SQUEEZE in PLATON .
  • Validation : Cross-check with DFT-optimized geometries (e.g., B3LYP/6-31G*) to identify outliers in bond lengths or angles .

Q. What mechanistic insights explain the stability of the Z-configuration in the prop-2-enenitrile moiety?

  • Steric hindrance : The 4-phenyl-thiazol-2-yl group creates a bulky environment favoring the Z-isomer by disfavoring rotation around the C=C bond .
  • Intramolecular H-bonding : The hydroxyl group may form a stabilizing interaction with the nitrile (O–H···N≡C), as seen in SCXRD studies of analogous enol-nitrile systems .

Q. How do tautomeric equilibria (e.g., keto-enol or thiol-thione) in related compounds inform reactivity studies of this compound?

  • Thiol-thione tautomerism : In thiazole derivatives, sulfur’s lone pairs can shift tautomeric states, altering electrophilicity. For example, 1,2,4-triazole-thione analogs exhibit pH-dependent tautomerism, confirmed by ¹H NMR and X-ray data .
  • Experimental probes : Use variable-temperature NMR or IR to detect tautomeric shifts. For hydroxyprop-2-enenitrile, monitor O–H stretching frequencies (~3200–3500 cm⁻¹) for H-bonding trends .

Q. What strategies mitigate degradation of labile functional groups (e.g., nitro or enol) during prolonged analysis?

  • Sample handling : Store crystals under inert gas (N₂/Ar) and minimize exposure to UV light to prevent nitro group reduction or enol oxidation .
  • Stabilization : For spectroscopic studies, cool samples to 4°C and use stabilizers like BHT (butylated hydroxytoluene) to inhibit radical degradation .

Methodological Best Practices

  • Synthetic reproducibility : Optimize reaction steps (e.g., Knoevenagel condensation) using Design of Experiments (DoE) to account for solvent polarity, temperature, and catalyst loading .
  • Data validation : Cross-reference SCXRD results with spectroscopic data (e.g., NOESY for stereochemistry) and computational models to resolve ambiguities .
  • Degradation studies : Conduct accelerated stability testing (40°C/75% RH) to identify vulnerable functional groups and refine storage protocols .

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